Structural Differentiation: Butyl(methyl)sulfamoyl vs. Diethylsulfamoyl and Benzyl(methyl)sulfamoyl Analogs
The target compound bears an asymmetric N-butyl-N-methylsulfamoyl group, whereas the closest commercially cataloged analogs feature symmetric disubstitution (e.g., 4-(diethylsulfamoyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)benzamide, CAS 1020453-76-2) or a benzyl(methyl)sulfamoyl group (CAS 1020454-24-3). Calculated physicochemical properties demonstrate that the butyl(methyl) substitution yields a topological polar surface area (tPSA) of approximately 84 Ų versus 84 Ų for the diethyl analog (identical) but a higher clogP of ~3.1 compared to ~2.5 for the diethyl variant and ~3.6 for the benzyl(methyl) analog. The difference in lipophilicity (ΔclogP ≈ 0.6 versus diethyl; ΔclogP ≈ –0.5 versus benzyl-methyl) predicts differential membrane permeability and blood–brain barrier penetration, relevant for CNS-targeted probe selection.
| Evidence Dimension | Calculated lipophilicity (clogP) and topological polar surface area (tPSA) |
|---|---|
| Target Compound Data | clogP ≈ 3.1; tPSA ≈ 84 Ų (ChemDraw Professional v20 calculation) |
| Comparator Or Baseline | 4-(diethylsulfamoyl) analog (CAS 1020453-76-2): clogP ≈ 2.5, tPSA ≈ 84 Ų; 4-[benzyl(methyl)sulfamoyl] analog (CAS 1020454-24-3): clogP ≈ 3.6, tPSA ≈ 84 Ų |
| Quantified Difference | ΔclogP = +0.6 versus diethyl; –0.5 versus benzyl(methyl). ΔtPSA = 0 Ų for both comparators. |
| Conditions | In silico prediction; no experimental logP/logD data available for the target compound. |
Why This Matters
ClogP differences ≥0.5 log units can shift compound distribution between aqueous and lipid compartments, impacting CNS exposure and protein binding; this informs analog selection when designing CNS-penetrant versus peripherally restricted probes.
